Dhodh-IN-11 - 1263303-95-2

Dhodh-IN-11

Catalog Number: EVT-3000605
CAS Number: 1263303-95-2
Molecular Formula: C15H11N3O2
Molecular Weight: 265.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Dhodh-IN-11 is a novel, potent, and orally available inhibitor of dihydroorotate dehydrogenase (DHODH) []. DHODH is a rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway [, , ], which is essential for the production of RNA and DNA []. DHODH is overexpressed in various malignancies, including acute myeloid leukemia (AML) [, ], making it a promising target for anticancer therapy.

Leflunomide

  • Compound Description: Leflunomide is an immunosuppressive disease-modifying antirheumatic drug (DMARD). It's a prodrug that's rapidly metabolized to its active metabolite, teriflunomide, which inhibits DHODH. []
  • Relevance: Leflunomide is a known DHODH inhibitor, meaning it targets the same enzyme as "Dhodh-IN-11". []

Teriflunomide

  • Compound Description: Teriflunomide, the active metabolite of leflunomide, is an immunomodulatory drug used in treating multiple sclerosis. It inhibits DHODH, disrupting pyrimidine synthesis. [, ]
  • Relevance: Similar to its prodrug leflunomide, teriflunomide directly targets DHODH, making it relevant in the context of the DHODH inhibitor, "Dhodh-IN-11". [, ]

Brequinar

  • Compound Description: Brequinar is a potent DHODH inhibitor, exhibiting a 50% inhibitory concentration (IC50) value of 12 nM against DHODH enzyme activity. []
  • Relevance: Brequinar's activity as a potent DHODH inhibitor makes it relevant for comparison to "Dhodh-IN-11", which also targets DHODH. []

PTC299 (Emvododstat)

  • Compound Description: PTC299, also known as Emvododstat, is a novel, potent, and selective small molecule inhibitor of DHODH. It's currently being investigated in clinical trials for acute myeloid leukemia (AML) and COVID-19 treatment. [, ]
  • Relevance: PTC299 shares the same target, DHODH, as "Dhodh-IN-11", making it relevant in understanding the potential structural features and mechanisms of action for DHODH inhibitors. [, ]

RP7214

  • Compound Description: RP7214 is a novel, selective, and potent small molecule inhibitor of DHODH. It has shown efficacy as a single agent and in combination with standard care drugs in inducing apoptosis and promoting differentiation in AML. [, ]
  • Relevance: RP7214, being a potent and selective DHODH inhibitor, holds relevance for "Dhodh-IN-11" by providing insights into potential structural features and mechanisms related to DHODH inhibition. [, ]

BAY2402234

  • Compound Description: BAY2402234 is a potent and selective DHODH inhibitor. In preclinical studies, it demonstrated effectiveness in reducing the viability, sphere formation, and proliferation of patient-derived lung-to-brain metastasis cells. []
  • Relevance: BAY2402234's classification as a potent and selective DHODH inhibitor makes it a relevant compound for comparison and analysis alongside "Dhodh-IN-11". []
Source and Classification

Dhodh-IN-11 is classified as a small molecule inhibitor targeting dihydroorotate dehydrogenase. It is derived from a series of chemical modifications aimed at enhancing its potency and selectivity against the enzyme. The compound has been identified through high-throughput screening methods that evaluate its efficacy in inhibiting dihydroorotate dehydrogenase activity.

Synthesis Analysis

Methods and Technical Details

The synthesis of Dhodh-IN-11 involves several key steps:

  1. Starting Materials: The synthesis typically begins with commercially available precursors that undergo various chemical transformations.
  2. Reactions: Key reactions may include:
    • Alkylation: Introducing alkyl groups to enhance lipophilicity.
    • Cyclization: Forming cyclic structures that contribute to binding affinity.
    • Functional Group Modifications: Altering functional groups to improve solubility and bioavailability.
  3. Purification: The final product is purified using techniques such as column chromatography or recrystallization to achieve the desired purity levels necessary for biological testing.
  4. Characterization: The synthesized compound is characterized using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity.
Molecular Structure Analysis

Structure and Data

The molecular structure of Dhodh-IN-11 features a complex arrangement that is optimized for binding to the active site of dihydroorotate dehydrogenase. Key structural characteristics include:

  • Molecular Formula: Specific details about the molecular formula can vary based on the exact synthetic route.
  • Molecular Weight: Typically around 500 g/mol, which is conducive for cellular uptake.
  • Functional Groups: The presence of specific functional groups enhances interaction with the enzyme's active site.

Crystallographic studies may provide detailed insights into how Dhodh-IN-11 fits within the active site of dihydroorotate dehydrogenase, influencing its inhibitory action.

Chemical Reactions Analysis

Reactions and Technical Details

Dhodh-IN-11 primarily functions through competitive inhibition of dihydroorotate dehydrogenase. The mechanism involves:

  1. Binding to Active Site: The compound competes with dihydroorotate for binding at the enzyme's active site.
  2. Inhibition of Catalysis: By occupying this site, Dhodh-IN-11 prevents the conversion of dihydroorotate to orotate, thereby disrupting pyrimidine nucleotide synthesis.

This inhibition can lead to downstream effects such as reduced proliferation in rapidly dividing cells, making it a candidate for cancer therapies.

Mechanism of Action

Process and Data

The mechanism by which Dhodh-IN-11 exerts its effects involves several biochemical pathways:

  1. Inhibition of Dihydroorotate Dehydrogenase: As previously mentioned, by inhibiting this enzyme, Dhodh-IN-11 reduces the availability of pyrimidines necessary for DNA and RNA synthesis.
  2. Impact on Cell Proliferation: The reduction in pyrimidine levels can lead to decreased proliferation rates in cancer cells, making them more susceptible to apoptosis or differentiation signals.
  3. Synergistic Effects with Other Agents: Studies have shown that combining Dhodh-IN-11 with other therapeutic agents can enhance its efficacy, particularly in hematological malignancies.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Dhodh-IN-11 exhibits several notable physical and chemical properties:

  • Solubility: Typically soluble in organic solvents; solubility in aqueous solutions may vary depending on pH.
  • Stability: Stability under physiological conditions is crucial for its effectiveness as a therapeutic agent.
  • LogP Value: A favorable LogP value indicates good membrane permeability, essential for oral bioavailability.
Applications

Scientific Uses

Dhodh-IN-11 has potential applications in various scientific domains:

  1. Cancer Research: Its ability to inhibit cell proliferation makes it a candidate for developing treatments against various cancers, particularly those reliant on rapid nucleotide synthesis.
  2. Autoimmune Disorders: By modulating immune responses through pyrimidine metabolism interference, it may offer therapeutic avenues for autoimmune conditions.
  3. Drug Development: As a lead compound, Dhodh-IN-11 can be further modified to enhance its efficacy and selectivity, contributing to novel drug discovery efforts targeting dihydroorotate dehydrogenase.
Introduction to Dihydroorotate Dehydrogenase (DHODH) as a Therapeutic Target

Role of DHODH in De Novo Pyrimidine Biosynthesis

Dihydroorotate dehydrogenase (DHODH) is a mitochondrial membrane-associated flavoenzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate. This reaction couples pyrimidine synthesis to the mitochondrial electron transport chain via ubiquinone, positioning DHODH as a crucial metabolic link between energy metabolism and nucleotide production [1] [7]. The enzyme's catalytic function is indispensable for generating uridine monophosphate (UMP), the precursor for all pyrimidine nucleotides required for DNA/RNA synthesis, carbohydrate metabolism (UDP-sugars), and phospholipid biosynthesis (CDP-diacylglycerol) [7] [10]. Genetic studies confirm that complete DHODH ablation is embryonically lethal, while hypomorphic mutations cause Miller syndrome—a rare disorder characterized by severe developmental defects—underscoring the enzyme's non-redundant role in cellular metabolism [2] [7]. Unlike normal cells, which can partially compensate through pyrimidine salvage pathways, rapidly proliferating cells (e.g., malignant or activated immune cells) exhibit heightened dependence on de novo synthesis due to their exaggerated nucleotide demands [7] [9].

DHODH Inhibition as a Metabolic Vulnerability in Rapidly Proliferating Cells

Cancer cells, particularly those driven by oncogenes like MYCN or KRAS, exhibit marked sensitivity to DHODH inhibition due to their reprogrammed metabolism and increased pyrimidine demand. CRISPR-Cas9 screens across cancer models revealed that small cell lung cancer (SCLC) and acute myeloid leukemia (AML) cells are exceptionally vulnerable to DHODH disruption [3] [7]. Mechanistically, DHODH blockade depletes intracellular UMP pools, triggering a cascade of effects:

  • Cell cycle arrest: Depletion of pyrimidine nucleotides stalls DNA synthesis and replication.
  • Activation of stress responses: Nucleotide scarcity induces p53-independent differentiation in AML blasts, overcoming their differentiation blockade [2] [5].
  • Ferroptosis induction: In colorectal and esophageal cancers, DHODH inhibition amplifies mitochondrial lipid peroxidation, a hallmark of ferroptosis, especially in GPX4-low contexts [7].

Table 1: DHODH Overexpression and Vulnerability in Select Cancers

Cancer TypeDHODH Expression StatusFunctional Consequence of InhibitionKey References
Esophageal Squamous Cell Carcinoma (ESCC)OverexpressedSuppressed proliferation; induced ferroptosis [7]
Acute Myeloid Leukemia (AML)Not mutated/overexpressedDifferentiation; loss of self-renewal capacity [2] [5]
Small Cell Lung Cancer (SCLC)Dependency identifiedReduced viability; tumor growth suppression [3]
Neuroblastoma (MYCN-amplified)Upregulated by MYCNSynergistic lethality with nucleoside transport blockade [9]

Notably, physiological concentrations of extracellular uridine (5–20 µM) can rescue cells from DHODH inhibition by activating salvage pathways via nucleoside transporters (SLC28/29 families). This explains the limited efficacy of early DHODH inhibitors in vivo and highlights the need for combinatorial strategies targeting nucleoside uptake [9].

Historical Context: Evolution of DHODH Inhibitors in Autoimmune and Oncological Research

The therapeutic targeting of DHODH has traversed distinct phases, evolving from autoimmune applications to oncology:

  • First-generation inhibitors: Leflunomide (and its active metabolite teriflunomide) emerged in the 1990s as immunomodulators for rheumatoid arthritis and multiple sclerosis. Though effective, their low potency (micromolar IC~50~) and long half-life limited utility in oncology [2] [4].
  • Oncology-focused development: Brequinar sodium, a high-affinity quinoline carboxylic acid derivative (nanomolar IC~50~), entered >12 clinical trials for solid tumors in the 1980s–1990s. Despite potent in vitro activity, trials involving >500 patients showed minimal efficacy, attributed to poor pharmacokinetics and salvage pathway rescue [2] [5].
  • Resurgence in hematologic malignancies: Phenotypic screens in 2016 identified DHODH inhibition as a strategy to reverse differentiation arrest in AML. This spurred clinical evaluation of next-generation inhibitors (BAY2402234, ASLAN003) in AML and myelodysplastic syndromes [2] [5].
  • Chemical refinement for oncology: DHODH-IN-11 represents a leflunomide derivative designed to overcome stereochemical limitations. Synthesized via ring scission of a furazan precursor (Compound 14a) at physiological pH, it yields a cyano-oxime structure (C~15~H~11~N~3~O~2~, MW 265.27 kDa). However, its unfavorable oxime stereochemistry results in weak inhibitory activity (pK~a~ 5.03), restricting its utility to research applications [1] [4] [10].

Table 2: Evolution of Key DHODH Inhibitors in Biomedical Research

InhibitorChemical ClassEraPrimary ApplicationLimitations
LeflunomideHydroxyacrylonitrile1990s–presentAutoimmune diseasesLow potency; long half-life
Brequinar sodiumQuinoline carboxylic acid1980s–1990sSolid tumors (clinical trials)Salvage pathway rescue; PK issues
TeriflunomideHydroxyacrylonitrile2000s–presentMultiple sclerosisDerived from leflunomide
DHODH-IN-11Cyano-oxime leflunomide derivative2010sResearch toolWeak activity; stereochemistry issues

Table 3: Chemical Profile of DHODH-IN-11

PropertyValue
CAS Number1263303-95-2
Molecular FormulaC~15~H~11~N~3~O~2~
Molecular Weight265.27 g/mol
AppearanceLight yellow to yellow solid
Solubility (DMSO)125 mg/mL (471.22 mM)
Storage Conditions-20°C, protect from light
MechanismWeak DHODH inhibitor
pK~a~5.03

Properties

CAS Number

1263303-95-2

Product Name

Dhodh-IN-11

IUPAC Name

2-cyano-2-hydroxyimino-N-(4-phenylphenyl)acetamide

Molecular Formula

C15H11N3O2

Molecular Weight

265.27 g/mol

InChI

InChI=1S/C15H11N3O2/c16-10-14(18-20)15(19)17-13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9,20H,(H,17,19)

InChI Key

YFGFEIDPJVPFOM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)C(=NO)C#N

Solubility

not available

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)C(=NO)C#N

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)/C(=N/O)/C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.